molecular formula C14H17N3O3S B4713481 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid

3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid

Cat. No.: B4713481
M. Wt: 307.37 g/mol
InChI Key: KPLRPRCCYIAGKT-UHFFFAOYSA-N
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Description

3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group, a carbamothioyl group, and a phenylcarbamoyl group attached to a propanoic acid backbone.

Properties

IUPAC Name

4-oxo-4-[4-(prop-2-enylcarbamothioylamino)anilino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-2-9-15-14(21)17-11-5-3-10(4-6-11)16-12(18)7-8-13(19)20/h2-6H,1,7-9H2,(H,16,18)(H,19,20)(H2,15,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLRPRCCYIAGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the prop-2-en-1-yl group, followed by the introduction of the carbamothioyl and phenylcarbamoyl groups. The final step involves the attachment of these groups to the propanoic acid backbone under controlled reaction conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamothioyl and phenylcarbamoyl derivatives, such as:

  • 3-[(4-{[(Prop-2-yn-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid
  • 3-[(4-{[(Prop-2-en-1-yl)carbamoyl]amino}phenyl)carbamoyl]propanoic acid

Uniqueness

What sets 3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid
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3-[(4-{[(Prop-2-en-1-yl)carbamothioyl]amino}phenyl)carbamoyl]propanoic acid

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